,3-Bis(diphenylphosphino)propane nickel(II) chloride, commonly abbreviated as NiCl2(dppp), is a coordination complex that finds application as a catalyst in various organic reactions. Its effectiveness stems from its ability to bind to small organic molecules and activate them for subsequent transformations.
NiCl2(dppp) is particularly useful in cross-coupling reactions, which form new carbon-carbon bonds between two different organic fragments. These reactions are fundamental in organic synthesis, enabling the construction of complex molecules from simpler building blocks.
Several studies have documented the use of NiCl2(dppp) in various cross-coupling reactions, including:
NiCl2(dppp) serves as a valuable platform for research aimed at developing new and improved catalysts. Its well-defined structure and catalytic activity allow scientists to understand the factors influencing its performance and make targeted modifications.
Research efforts in this area involve:
1,3-Bis(diphenylphosphino)propane nickel(II) chloride, also known as dichloro(1,3-bis(diphenylphosphino)propane)nickel, is a coordination complex with the molecular formula C27H26Cl2NiP2. This compound appears as a bright orange-red crystalline powder and has a molecular weight of 542.04 g/mol. Its structure features a nickel center coordinated by two diphenylphosphino groups and two chloride ions. The compound is known for its significant role as a catalyst in various organic synthesis reactions, particularly in coupling reactions such as the Kumada and Suzuki reactions .
The synthesis of 1,3-bis(diphenylphosphino)propane nickel(II) chloride typically involves the reaction between nickel(II) chloride hexahydrate and 1,3-bis(diphenylphosphino)propane in a solvent such as 2-propanol. The general reaction can be represented as follows:
This method yields the desired nickel complex along with water as a byproduct .
1,3-Bis(diphenylphosphino)propane nickel(II) chloride has several notable applications:
Interaction studies involving 1,3-bis(diphenylphosphino)propane nickel(II) chloride often focus on its catalytic behavior in various chemical environments. Research indicates that the compound exhibits temperature-dependent interconversion between square-planar and tetrahedral geometries in polar organic solvents. This property can influence its reactivity and selectivity in catalytic processes .
Several compounds share structural similarities with 1,3-bis(diphenylphosphino)propane nickel(II) chloride. These include:
Compound Name | Structure | Unique Features |
---|---|---|
1,3-Bis(diphenylphosphino)propane nickel(II) chloride | C27H26Cl2NiP2 | Geometric flexibility; effective catalyst for various coupling reactions |
Dichloro(1,2-bis(diphenylphosphino)ethane)nickel | Varies | Static square-planar structure; limited geometric interconversion |
Dichloro(1,4-bis(diphenylphosphino)butane)nickel | Varies | Longer chain; potential differences in steric hindrance |
Dichloro(1,3-bis(diphenylphosphino)butane)nickel | Varies | Extended chain length; may alter catalytic behavior |
The uniqueness of 1,3-bis(diphenylphosphino)propane nickel(II) chloride lies in its ability to interconvert geometrically under varying conditions while maintaining high catalytic efficiency across multiple reaction types .
NiCl₂(dppp) emerged from foundational work on nickel-catalyzed Kumada couplings in the 1970s. Corriu and Kumada independently demonstrated that nickel-phosphine complexes could mediate couplings between Grignard reagents and aryl halides with unprecedented efficiency. Early studies revealed that diphosphine ligands like 1,3-bis(diphenylphosphino)propane (dppp) enhanced catalytic activity by stabilizing nickel intermediates during oxidative addition and transmetalation.
In the 2000s, NiCl₂(dppp) gained prominence in catalyst-transfer polymerization (CTP), enabling the synthesis of regioregular polythiophenes. Baker et al. demonstrated that the unsymmetrical ligand environment in NiCl₂(dppp) favors chain-growth mechanisms by strengthening π-interactions with conjugated polymers. This advancement addressed long-standing challenges in controlling molecular weight distributions in π-conjugated materials.
The oxidative addition step represents a critical initiation phase in cross-coupling reactions catalyzed by 1,3-Bis(diphenylphosphino)propane nickel(II) chloride (NiCl₂(dppp)) [8] [9]. This process involves the addition of an aryl halide substrate to the nickel center, resulting in the formal oxidation of nickel from Ni(0) to Ni(II) [8]. Mechanistic studies have revealed that the oxidative addition typically proceeds through a concerted pathway rather than a radical mechanism in most NiCl₂(dppp)-catalyzed systems [8] [17].
X-ray crystallographic analysis has confirmed that NiCl₂(dppp) adopts a square planar geometry with the nickel center coordinated by two phosphorus atoms from the dppp ligand and two chloride ligands [15] [9]. The Ni-P bond distances are typically around 2.1784(6) Å, while the Ni-Cl bond distances are approximately 2.2014(7) Å [15]. This structural arrangement is crucial for the subsequent oxidative addition step, as it provides the appropriate electronic and steric environment for substrate activation [9] [15].
Kinetic studies on the oxidative addition of aryl halides to NiCl₂(dppp) have demonstrated that the reaction follows pseudo-first-order kinetics with respect to the nickel complex when an excess of aryl halide is used [17] [24]. The rate constants for these reactions vary significantly depending on the electronic properties of the aryl halide, with electron-deficient aryl halides generally undergoing faster oxidative addition [24] [17]. Table 1 summarizes representative rate constants for the oxidative addition of various aryl halides to nickel-dppp complexes.
Aryl Halide | Rate Constant (k × 10⁻³ s⁻¹) | Activation Energy (kcal/mol) |
---|---|---|
Chlorobenzene | 1.2 ± 0.1 | 21.5 ± 0.8 |
4-Chlorotoluene | 0.8 ± 0.1 | 22.3 ± 0.7 |
2-Chloropyridine | 5.6 ± 0.3 | 18.7 ± 0.5 |
3-Chloropyridine | 2.8 ± 0.2 | 19.9 ± 0.6 |
Bromobenzene | 3.5 ± 0.2 | 19.2 ± 0.5 |
The oxidative addition pathway is significantly influenced by the electronic properties of the dppp ligand [8] [6]. The bite angle of dppp (approximately 91°) creates an optimal coordination environment that facilitates the oxidative addition process [9] [19]. Hammett correlation studies have revealed a positive ρ value of approximately +2.6 for the oxidative addition of para-substituted aryl halides, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge on the aromatic ring during the transition state [8] [17].
Following oxidative addition, the transmetalation step in NiCl₂(dppp)-catalyzed cross-coupling reactions involves the transfer of an organic group from an organometallic reagent to the nickel center [2] [3]. This process is mechanistically complex and varies significantly depending on the type of cross-coupling reaction and the nature of the organometallic nucleophile [2] [19].
In Suzuki-Miyaura couplings catalyzed by NiCl₂(dppp), the transmetalation step involves the transfer of an aryl group from an organoboron compound to the nickel center [2] [9]. Spectroscopic studies using ³¹P NMR have identified key intermediates in this process, revealing that the transmetalation proceeds through the formation of a nickel-boron ate complex prior to the transfer of the organic group [2] [17]. The rate of transmetalation is significantly enhanced by the presence of base, which activates the organoboron reagent by forming a more nucleophilic boronate species [2] [9].
Kinetic studies on NiCl₂(dppp)-catalyzed polymerizations have demonstrated that transmetalation can be the rate-determining step in certain systems [19] [3]. For instance, in the polymerization of 4-bromo-2,5-bis(hexyloxy)phenylmagnesium chloride and 5-bromo-4-hexylthiophen-2-ylmagnesium chloride, a combination of rate and spectroscopic studies revealed that transmetalation is the slowest step in the catalytic cycle [19]. This finding contrasts with similar systems using different phosphine ligands, highlighting the significant influence of the ligand structure on reaction kinetics [19] [3].
The transmetalation rate is also affected by the nature of the organometallic reagent [19] [24]. Grignard reagents typically undergo faster transmetalation compared to organoboron compounds, which explains why Kumada couplings often proceed more readily than Suzuki-Miyaura reactions under similar conditions [24] [17]. Table 2 presents comparative kinetic data for transmetalation in different NiCl₂(dppp)-catalyzed cross-coupling reactions.
Organometallic Reagent | Cross-Coupling Type | Relative Transmetalation Rate | Activation Energy (kcal/mol) |
---|---|---|---|
Phenylmagnesium bromide | Kumada | 1.00 | 15.2 ± 0.6 |
Phenylboronic acid | Suzuki-Miyaura | 0.12 | 18.7 ± 0.7 |
Phenylzinc chloride | Negishi | 0.35 | 17.1 ± 0.5 |
Dialkyl phosphite | C-P coupling | 0.08 | 19.3 ± 0.8 |
Temperature-dependent kinetic studies have provided valuable insights into the activation parameters for the transmetalation step [19] [3]. The activation enthalpy (ΔH‡) for transmetalation in NiCl₂(dppp)-catalyzed systems typically ranges from 15 to 20 kcal/mol, while the activation entropy (ΔS‡) is generally negative, suggesting an associative mechanism for this process [19] [3]. These parameters are significantly influenced by the electronic and steric properties of both the dppp ligand and the organometallic reagent [19] [17].
Reductive elimination represents the final bond-forming step in NiCl₂(dppp)-catalyzed cross-coupling reactions, wherein the two organic groups coordinated to the nickel center couple to form the product while reducing the nickel from Ni(II) to Ni(0) [4] [10]. This step is often thermodynamically favorable but can be kinetically challenging, particularly for certain substrate combinations [4] [10].
Mechanistic investigations have revealed three possible pathways for reductive elimination from nickel(II) species in NiCl₂(dppp)-catalyzed systems: direct reductive elimination, electron density-controlled reductive elimination, and oxidation-induced reductive elimination [10] [4]. The direct reductive elimination pathway typically requires high activation energy, while the electron density-controlled and oxidation-induced pathways can significantly enhance the driving force for reductive elimination, accelerating the formation of new covalent bonds [10] [4].
Computational studies have demonstrated that the reductive elimination process at Ni(II) can be endothermic for certain substrate combinations, with energy barriers ranging from 0.6 to 20.7 kcal/mol depending on the nature of the coupling partners [4] [10]. In contrast, reductive elimination from Ni(III) species is generally exothermic, with energy changes ranging from -28.6 to -59.2 kcal/mol [4]. This significant difference in thermodynamics explains why some NiCl₂(dppp)-catalyzed reactions benefit from oxidation of the nickel center prior to reductive elimination [4] [10].
The rate of reductive elimination is strongly influenced by the electronic and steric properties of the dppp ligand [19] [10]. The relatively large bite angle of dppp (approximately 91°) creates a favorable geometry for reductive elimination by bringing the coupling partners into closer proximity [9] [19]. However, in some cases, the reductive elimination step can be slowed by the strong coordination of the dppp ligand to the nickel center, necessitating ligand dissociation or structural reorganization prior to product formation [19] [10].
Spectroscopic studies, particularly using ³¹P NMR, have provided valuable insights into the reductive elimination process [19] [16]. In situ monitoring of NiCl₂(dppp)-catalyzed reactions has revealed that reductive elimination is often preceded by a structural rearrangement of the nickel complex, which positions the coupling partners in an optimal orientation for bond formation [16] [19]. This rearrangement can involve changes in the coordination mode of the dppp ligand or the adoption of alternative geometries by the nickel center [16] [19].
Temperature-dependent kinetic studies have yielded activation parameters for the reductive elimination step in various NiCl₂(dppp)-catalyzed systems [19] [4]. Table 3 summarizes representative activation parameters for reductive elimination in different cross-coupling reactions.
Coupling Partners | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, cal/mol·K) | Activation Energy (ΔG‡, kcal/mol at 298 K) |
---|---|---|---|
Aryl-Aryl | 18.3 ± 0.7 | -12.5 ± 1.2 | 22.0 ± 0.9 |
Aryl-Alkyl | 21.5 ± 0.8 | -10.2 ± 1.0 | 24.5 ± 1.0 |
Aryl-Phosphonate | 19.7 ± 0.6 | -11.8 ± 1.1 | 23.2 ± 0.8 |
Alkyl-Alkyl | 24.2 ± 0.9 | -8.5 ± 0.9 | 26.7 ± 1.1 |
The product formation step is often accompanied by the release of the coupled product from the nickel center and the regeneration of the catalytically active nickel(0) species [16] [10]. This process can be facilitated by the coordination of additional ligands or substrates, which stabilize the low-valent nickel species and prevent catalyst deactivation [16] [10]. The efficiency of this catalyst regeneration step is crucial for maintaining high catalytic activity throughout the reaction [16] [10].
The transformation of NiCl₂(dppp) to catalytically active nickel(0) species is a crucial aspect of its application in cross-coupling reactions [13] [5]. This reduction process can occur through various pathways, depending on the reaction conditions and the nature of the reagents present in the reaction mixture [13] [5].
One common method for the in-situ reduction of NiCl₂(dppp) involves the use of organometallic reagents, such as Grignard reagents or organozinc compounds, which can serve as both reducing agents and transmetalation partners [5] [13]. In these cases, the initial equivalents of the organometallic reagent reduce the nickel(II) to nickel(0), generating the catalytically active species that enters the catalytic cycle [5] [13]. This process typically involves the sequential transfer of two organic groups to the nickel center, followed by reductive elimination to form a coupled product and nickel(0) [5] [13].
Recent studies have demonstrated that diboron reagents can also effectively promote the reduction of NiCl₂(dppp) to nickel(0) species under protic conditions [13] [2]. For instance, when bis(neopentylglycolato)diboron (B₂(npg)₂) is exposed to methanolic solutions of nickel(II) salts in the presence of a base, nickel metal is deposited along with the evolution of hydrogen gas [13]. When phosphine ligands like dppp are present, well-defined nickel(0) coordination complexes can be isolated in high yields (up to 91%) [13]. This approach provides an efficient route for precatalyst activation in nickel-catalyzed borylation and cross-coupling reactions [13] [2].
Spectroscopic studies, particularly using ³¹P NMR, have provided valuable insights into the reduction process of NiCl₂(dppp) [13] [19]. The reduction is typically accompanied by significant changes in the chemical shifts and coupling patterns of the phosphorus nuclei, reflecting the change in oxidation state and coordination environment of the nickel center [13] [19]. These spectroscopic signatures can be used to monitor the progress of the reduction and to identify key intermediates in the process [13] [19].
The reduction of NiCl₂(dppp) can also be facilitated by electrochemical methods, which provide precise control over the redox process [4] [12]. Cyclic voltammetry studies have revealed that the reduction potential of NiCl₂(dppp) is significantly influenced by the electronic properties of the dppp ligand and the coordination environment of the nickel center [4] [12]. Table 4 summarizes representative reduction potentials for various nickel-dppp complexes.
Nickel Complex | Reduction Potential (E₁/₂, V vs. SCE) | Solvent System |
---|---|---|
NiCl₂(dppp) | -1.25 ± 0.03 | DMF/0.1 M TBAP |
Ni(dppp)(Ph)Cl | -1.42 ± 0.04 | DMF/0.1 M TBAP |
Ni(dppp)(Me)Cl | -1.53 ± 0.04 | DMF/0.1 M TBAP |
[Ni(dppp)(solvent)₂]²⁺ | -1.18 ± 0.03 | DMF/0.1 M TBAP |
The in-situ transformation of NiCl₂(dppp) to catalytically active species can also occur through photochemical activation, which provides an alternative approach for generating nickel(0) species under mild conditions [12] [4]. Irradiation of NiCl₂(dppp) in the presence of suitable electron donors can lead to the photoreduction of the nickel center, generating catalytically active species that can enter the cross-coupling cycle [12] [4]. This approach is particularly valuable for reactions that are sensitive to strong reducing agents or elevated temperatures [12] [4].
The efficiency of the in-situ reduction process is crucial for the overall performance of NiCl₂(dppp) as a precatalyst in cross-coupling reactions [13] [5]. Factors such as the nature of the reducing agent, the reaction solvent, and the presence of additives can significantly influence the rate and selectivity of the reduction, ultimately affecting the catalytic activity of the resulting nickel(0) species [13] [5]. Optimization of these parameters is essential for achieving high yields and selectivities in NiCl₂(dppp)-catalyzed cross-coupling reactions [13] [5].
Computational studies have provided valuable insights into the electronic structure, reaction mechanisms, and energetics of NiCl₂(dppp)-catalyzed cross-coupling reactions [6] [7]. Density Functional Theory (DFT) calculations have been particularly useful for elucidating the nature of transition states and reaction intermediates that are challenging to characterize experimentally [6] [7].
The choice of computational methodology is crucial for accurately modeling nickel-based systems [6] [7]. Benchmark studies evaluating various density functionals for transition metal complexes have shown that specific functionals are more accurate for particular metal-ligand combinations [6]. For nickel-phosphine complexes like NiCl₂(dppp), functionals such as PW6B95, MN15, MN15-L, and the double hybrid B2PLYP have demonstrated good accuracy in predicting structural parameters and energetics [6] [7]. The inclusion of dispersion corrections and solvent effects through implicit solvation models is also essential for obtaining reliable computational results [6] [7].
Computational studies on the oxidative addition step in NiCl₂(dppp)-catalyzed reactions have revealed that the process typically proceeds through a concerted mechanism rather than a radical pathway [8] [6]. The calculated activation barriers for the oxidative addition of aryl halides to nickel(0)-dppp complexes generally range from 20 to 25 kcal/mol, consistent with experimental observations [8] [6]. The transition state structures feature a three-centered arrangement with partial bonds between the nickel, carbon, and halogen atoms [8] [6].
DFT calculations have also provided insights into the transmetalation step, which often involves complex interactions between the nickel center, the organometallic reagent, and any additives present in the reaction mixture [16] [6]. For Suzuki-Miyaura couplings, computational studies have shown that the transmetalation proceeds through the formation of a nickel-boron ate complex, with calculated activation barriers ranging from 15 to 20 kcal/mol [16] [6]. The transition state structures for this step typically feature a four-centered arrangement with partial bonds between nickel, carbon, boron, and oxygen atoms [16] [6].
The reductive elimination step has been extensively studied using computational methods, which have revealed significant differences in the energetics of this process depending on the oxidation state of the nickel center and the nature of the coupling partners [4] [10]. Table 5 summarizes calculated reaction energies for reductive elimination from various nickel-dppp complexes.
Coupling Partners | Oxidation State | Reaction Energy (ΔG, kcal/mol) | Activation Barrier (ΔG‡, kcal/mol) |
---|---|---|---|
Aryl-Aryl | Ni(II) | -8.5 ± 0.5 | 22.3 ± 0.8 |
Aryl-Aryl | Ni(III) | -42.3 ± 1.2 | 12.7 ± 0.6 |
Aryl-Alkyl | Ni(II) | -5.2 ± 0.4 | 24.8 ± 0.9 |
Aryl-Alkyl | Ni(III) | -38.7 ± 1.1 | 14.5 ± 0.7 |
Aryl-Phosphonate | Ni(II) | 0.6 ± 0.3 | 26.5 ± 1.0 |
Aryl-Phosphonate | Ni(III) | -42.3 ± 1.2 | 15.1 ± 0.7 |
Computational studies have also provided insights into the electronic structure of nickel-dppp complexes in different oxidation states [11] [7]. UV-Visible spectroscopic data, combined with time-dependent DFT calculations, have revealed that NiCl₂(dppp) exhibits characteristic d-d transitions in the visible region, with bands typically located around 19,920 cm⁻¹, consistent with an octahedral coordination environment [11]. The electronic structure of the reduced nickel(0)-dppp species features a filled d-orbital manifold, which is crucial for its reactivity in oxidative addition reactions [11] [7].
The role of the dppp ligand in stabilizing reaction intermediates and transition states has been elucidated through computational studies [9] [6]. The bite angle of dppp (approximately 91°) creates an optimal coordination environment that balances the electronic and steric requirements for efficient catalysis [9] [6]. Computational models have shown that the phenyl groups of the dppp ligand can engage in non-covalent interactions with the substrates, influencing their orientation and reactivity [9] [6].
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